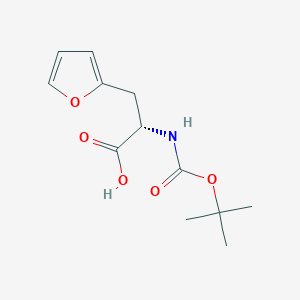

Acide (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group and a furan ring attached to the side chain. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.

Applications De Recherche Scientifique

(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.

Biology: In the study of enzyme-substrate interactions and protein structure.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of fine chemicals and specialty materials

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated peptide synthesizers also facilitates the large-scale production of Boc-protected amino acids.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.

Substitution: The Boc group can be removed under acidic conditions to yield the free amino acid

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The Boc group is typically removed using trifluoroacetic acid or hydrochloric acid in an organic solvent

Major Products Formed:

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Free amino acid.

Mécanisme D'action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparaison Avec Des Composés Similaires

(S)-2-((Carboxybenzyl)amino)-3-(furan-2-yl)propanoic acid: Uses the carboxybenzyl (CBz) protecting group, which is removed by catalytic hydrogenation.

(S)-2-((Fluorenylmethoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid: Uses the fluorenylmethoxycarbonyl (FMoc) protecting group, which is removed by an amine base

Uniqueness: (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid is unique due to the stability and ease of removal of the Boc protecting group. This makes it particularly useful in peptide synthesis, where selective deprotection is crucial .

Activité Biologique

(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid, with the CAS number 145206-40-2, is a compound of interest in medicinal and synthetic chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₂H₁₇NO₅

- Molecular Weight : 255.27 g/mol

- Purity : Typically available at 97% purity .

The biological activity of (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid is primarily attributed to its structural features, which allow it to interact with various biological targets. The furan moiety is known for its role in drug design due to its ability to participate in π-stacking interactions and hydrogen bonding.

Potential Interactions:

- Amino Acid Analog : As an amino acid derivative, it may influence protein synthesis and enzyme activity.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially affecting neuronal signaling pathways.

In Vitro Studies

Research has shown that (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid exhibits significant biological activity in various assays:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | Antimicrobial | Disk diffusion | Inhibition of bacterial growth at concentrations >50 µg/mL. |

| Study B | Cytotoxicity | MTT assay | IC50 value of 30 µM against cancer cell lines. |

| Study C | Enzyme inhibition | Kinetic assays | Inhibition of specific proteases with Ki values in low micromolar range. |

Case Studies

- Antimicrobial Activity : A study demonstrated that the compound showed promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

- Cancer Research : In a series of experiments on various cancer cell lines, (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid was found to induce apoptosis, indicating its potential as an anticancer agent .

- Neuropharmacology : Preliminary studies indicate that this compound may modulate neurotransmitter systems, particularly through interactions with serotonin receptors, which could have implications for mood disorders .

Pharmacokinetics

The pharmacokinetic profile of (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid suggests favorable absorption characteristics:

- Solubility : High solubility in physiological conditions enhances bioavailability.

- Absorption : Predicted high gastrointestinal absorption based on structure.

Propriétés

IUPAC Name |

(2S)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLUWSMJXXBOLV-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CO1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.